molecular formula C10H20N2O B8043445 1-(6-Aminohexyl)-2-pyrrolidinone CAS No. 34751-42-3

1-(6-Aminohexyl)-2-pyrrolidinone

Cat. No.: B8043445
CAS No.: 34751-42-3
M. Wt: 184.28 g/mol
InChI Key: ARKHFOXARSJRGJ-UHFFFAOYSA-N
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Description

1-(6-Aminohexyl)-2-pyrrolidinone is a chemical compound of interest in pharmaceutical and biochemical research, featuring a 2-pyrrolidinone moiety linked to a 6-aminohexyl chain (CAS 14168-09-3). This structure combines a heterocyclic lactam with a flexible aminoalkyl spacer, making it a valuable building block for the synthesis of more complex molecules and potential therapeutic agents. The 2-pyrrolidinone group is a known pharmacophore studied for its role in skin penetration enhancement and is a core scaffold in various bioactive compounds . The primary amine terminus of the hexyl chain offers a reactive handle for conjugation, such as in the development of affinity chromatography ligands, similar to the strategy used in synthesizing N6-(6-aminohexyl)-NAD+ for enzyme purification . Researchers are exploring pyrrolidinone derivatives for a range of biological activities, including serving as inhibitors for enzymes like autotaxin and lipoxygenase (LOX) with anti-inflammatory effects . The physicochemical properties contributed by the pyrrolidine ring—such as its non-planarity, sp3-hybridization, and ability to influence solubility and lipophilicity—are crucial for optimizing the drug-likeness of candidate molecules in medicinal chemistry programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(6-aminohexyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-7-3-1-2-4-8-12-9-5-6-10(12)13/h1-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHFOXARSJRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401340031
Record name 1-(6-Aminohexyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401340031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34751-42-3
Record name 1-(6-Aminohexyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401340031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs of 1-(6-Aminohexyl)-2-pyrrolidinone are compared below based on substituents, molecular properties, and biological activities:

Table 1: Comparative Analysis of 2-Pyrrolidinone Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities References
This compound 6-Aminohexyl C₁₀H₂₀N₂O 184.28 (calc.) Hypothesized enhanced solubility and CNS activity (extrapolated)
Piracetam 2-Oxo-1-pyrrolidine acetamide C₆H₁₀N₂O₂ 142.16 Neuroprotective; treats cognitive disorders
1-(4-Nitrophenyl)-2-pyrrolidinone 4-Nitrophenyl C₁₀H₁₀N₂O₃ 206.20 Structural analog with aromatic substitution; potential CNS applications
1-(4-Chlorophenyl)-2-pyrrolidinone 4-Chlorophenyl C₁₀H₁₀ClNO 195.65 Anticancer/neuroactivity (inferred from analogs)
1-(2-Mercaptoethyl)-2-pyrrolidinone 2-Mercaptoethyl C₆H₁₁NOS 145.22 Thiol group may confer redox activity
1-(o-Methoxybenzoyl)-2-pyrrolidinone o-Methoxybenzoyl C₁₂H₁₃NO₃ 219.24 Cognitive enhancer; improves memory retention
1-(3-Methoxypropyl)-2-pyrrolidinone 3-Methoxypropyl C₈H₁₅NO₂ 157.21 Solubilizing substituent; used in drug delivery systems

Pharmacological and Physicochemical Differences

  • Aminoalkyl vs. Aryl Substituents: Aminoalkyl chains (e.g., 6-aminohexyl) likely improve water solubility compared to aromatic groups (e.g., 4-nitrophenyl), which may enhance membrane permeability .
  • Biological Activity: Aryl-substituted derivatives (e.g., 1-(o-methoxybenzoyl)-2-pyrrolidinone) exhibit cognitive-enhancing effects, while aminoalkyl analogs may target neurological or metabolic pathways .

Research Findings

  • Anticancer Potential: 2-Pyrrolidinone derivatives with dimethylaminophenyl groups demonstrate anticancer activity in vitro, suggesting that aminoalkyl or aromatic substituents could modulate cytotoxicity .
  • Synthetic Utility: 1-(3-Aminopropyl)-2-pyrrolidinone is used to synthesize pyrimidine derivatives with anti-inflammatory properties, highlighting the role of aminoalkyl chains in drug development .
  • Thermodynamic Properties: The parent compound, 2-pyrrolidinone, has a boiling point of 406.2 K and serves as a solvent in mixtures with aromatic hydrocarbons, indicating that substituents alter volatility and compatibility .

Preparation Methods

Protection of 6-Aminohexylamine

The primary amine in 6-aminohexylamine is protected using benzyl chloroformate (Cbz-Cl) or phthalic anhydride to form a carbamate or phthalimide derivative, respectively. For instance, reacting 6-aminohexylamine with Cbz-Cl in a basic aqueous medium yields N-Cbz-6-aminohexylamine, isolating the amine as a stable intermediate.

Activation of the Hexyl Chain

The protected amine is converted to a reactive electrophile, typically a bromide or tosylate. Treating N-Cbz-6-aminohexanol with thionyl bromide (SOBr₂) in dichloromethane generates N-Cbz-6-aminohexyl bromide, a potent alkylating agent.

Alkylation of 2-Pyrrolidinone

Under alkaline conditions, 2-pyrrolidinone undergoes deprotonation at the nitrogen, enabling nucleophilic attack on the activated hexyl derivative. For example, combining 2-pyrrolidinone with sodium hydride (NaH) in tetrahydrofuran (THF), followed by addition of N-Cbz-6-aminohexyl bromide, yields N-Cbz-1-(6-aminohexyl)-2-pyrrolidinone.

Deprotection

Catalytic hydrogenation (H₂/Pd-C) cleaves the Cbz group, affording 1-(6-aminohexyl)-2-pyrrolidinone. Alternatively, hydrazine hydrate removes phthalimide protections.

Key Data:

StepReagents/ConditionsYield (%)
ProtectionCbz-Cl, NaOH, H₂O, 0–5°C, 2 h85–90
ActivationSOBr₂, CH₂Cl₂, 25°C, 12 h78
AlkylationNaH, THF, 60°C, 8 h72
DeprotectionH₂ (50 psi), Pd-C, EtOH, 25°C, 6 h94

Reductive Amination of 6-Oxohexyl-pyrrolidinone

Reductive amination offers a streamlined route by condensing a carbonyl compound with an amine. Here, 6-oxohexyl-2-pyrrolidinone reacts with ammonia or ammonium acetate under reducing conditions.

Synthesis of 6-Oxohexyl-pyrrolidinone

The ketone precursor is prepared via Friedel-Crafts acylation: 2-pyrrolidinone reacts with hexanoyl chloride in the presence of AlCl₃, forming 6-oxohexyl-2-pyrrolidinone.

Reductive Amination

Using sodium cyanoborohydride (NaBH₃CN) in methanol with ammonium acetate at pH 5–6, the ketone undergoes imine formation followed by reduction to the amine. This one-pot method avoids intermediate isolation.

Optimization Insight:

  • pH Control: Maintaining acidic conditions (pH 5–6) via acetic acid enhances imine stabilization.

  • Solvent Choice: Methanol improves solubility of both polar and nonpolar intermediates.

Key Data:

ParameterValue
Reaction Time24 h
Temperature25°C
Yield68%

Multicomponent Reaction via Ultrasound Irradiation

Green chemistry methodologies, such as ultrasound-promoted multicomponent reactions (MCRs), enable efficient synthesis with reduced waste. Adapted from citric acid-catalyzed pyrrolidinone syntheses, this approach condenses 2-pyrrolidinone, hexamethylenediamine, and an aldehyde.

Reaction Mechanism

Citric acid catalyzes a Mannich-type reaction:

  • Imine Formation: Hexamethylenediamine reacts with an aldehyde (e.g., formaldehyde) to form an imine.

  • Nucleophilic Attack: The imine electrophile is attacked by the deprotonated nitrogen of 2-pyrrolidinone.

  • Cyclization: Intramolecular lactam stabilization yields the product.

Ultrasound Optimization

Ultrasound irradiation (40 kHz) enhances reaction kinetics by improving mass transfer and reducing activation energy. A solvent mixture of water and ethanol (3:1) under ultrasound achieves 88% yield in 2 h, compared to 24 h under conventional heating.

Advantages:

  • Eco-Friendly: Citric acid replaces toxic catalysts.

  • Rapid Synthesis: Reaction time reduced by 90%.

Catalytic Hydrogenation of Nitrohexyl-pyrrolidinone

Introducing the amine via nitro group reduction ensures regioselectivity. This method, inspired by nitroalkene reductions in pyrrolidine synthesis, involves:

Nitrohexyl-pyrrolidinone Synthesis

2-Pyrrolidinone is alkylated with 6-nitrohexyl bromide under basic conditions (K₂CO₃, DMF), yielding 1-(6-nitrohexyl)-2-pyrrolidinone.

Hydrogenation

Catalytic hydrogenation (H₂, Raney Ni, 100°C, 50 psi) reduces the nitro group to an amine. Excess hydrogen and elevated temperatures ensure complete conversion.

Critical Note:

  • Catalyst Choice: Raney nickel outperforms palladium in nitro group selectivity.

Key Data:

StepConditionsYield (%)
AlkylationK₂CO₃, DMF, 80°C, 12 h65
HydrogenationH₂, Raney Ni, 100°C, 10 h89

Ring-Opening of Activated Lactams

Activating 2-pyrrolidinone as a mesylate or tosylate enables nucleophilic substitution with 6-aminohexylamine.

Activation of 2-Pyrrolidinone

Treating 2-pyrrolidinone with mesyl chloride (MsCl) in pyridine forms the mesylate derivative, enhancing leaving-group ability.

Substitution Reaction

6-Aminohexylamine reacts with the mesylated lactam in acetonitrile at reflux, displacing the mesylate group. Triethylamine (Et₃N) neutralizes HCl byproducts.

Challenge:

  • Competitive Hydrolysis: Mesylates may hydrolyze in aqueous conditions, necessitating anhydrous solvents.

Yield: 58% after column chromatography.

Q & A

Q. What are optimized synthetic routes for 1-(6-Aminohexyl)-2-pyrrolidinone, and how do reaction conditions influence yield?

The synthesis of pyrrolidinone derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes reacting 2-pyrrolidinone with a bromohexylamine derivative under basic conditions. Key parameters include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity of the amino group .
  • Protection strategies : Temporary Boc protection of the amino group prevents unwanted side reactions during synthesis .
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the pyrrolidinone ring (δ ~2.3 ppm for ring protons) and aminohexyl chain (δ ~1.4–1.6 ppm for CH₂ groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~199.18) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: ~60.3%, H: ~10.1%, N: ~14.1%) .

Q. What solvent systems are optimal for enhancing the solubility of this compound in aqueous and organic matrices?

The aminohexyl group confers moderate hydrophilicity. For aqueous solutions:

  • Use pH-adjusted buffers (e.g., phosphate buffer, pH 7.4) with 10–20% DMSO or ethanol as cosolvents .
    For organic phases:
  • Dichloromethane or THF are effective, but avoid halogenated solvents if bromine/iodine substituents are present in analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-aminohexyl chain influence reactivity in cross-coupling reactions?

The aminohexyl group acts as both an electron donor (via the amine) and a steric hindrance factor:

  • Buchwald-Hartwig amination : The amine can participate in palladium-catalyzed C–N bond formation, but steric bulk may reduce coupling efficiency. Use bulky ligands (e.g., XPhos) to mitigate this .
  • Kinetic studies : Monitor reaction rates via in situ NMR (e.g., ¹H NMR in d⁶-DMSO) to assess electronic effects on transition states .

Q. What mechanistic insights exist for the biological interactions of this compound with protein targets?

Molecular docking and SPR studies suggest:

  • The pyrrolidinone ring engages in hydrogen bonding with enzyme active sites (e.g., proteases or kinases) .
  • The aminohexyl chain may enhance membrane permeability, as seen in analogs with logP values <2.5 .
    Validate binding via isothermal titration calorimetry (ITC) and correlate with IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for pyrrolidinone derivatives?

Discrepancies often arise from measurement techniques:

  • Calorimetry vs. computational models : Use Gaussian09 with B3LYP/6-31G* basis sets to calculate theoretical ΔHf values and compare with experimental DSC data .
  • Solvent corrections : Account for solvent effects (e.g., COSMO-RS) when comparing data from different studies .

Q. What strategies improve the stability of this compound under physiological conditions?

  • pH stability : The compound is prone to hydrolysis in acidic environments (pH <4). Use lyophilization for long-term storage .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as observed in analogs with similar substituents .

Q. How does the aminohexyl substituent affect the compound’s pharmacokinetic profile in in vivo models?

  • Absorption : Enhanced oral bioavailability compared to non-aminated analogs (AUC increased by ~40% in rodent studies) .
  • Metabolism : CYP3A4-mediated oxidation of the pyrrolidinone ring is a major clearance pathway. Use CYP inhibitors (e.g., ketoconazole) in metabolic stability assays .

Methodological Notes

  • Safety protocols : While no direct toxicity data exist for this compound, handle with precautions typical for amines (gloves, fume hood) .
  • Data validation : Cross-reference PubChem entries (CID: Not listed; analog data in ) and prioritize peer-reviewed journals over vendor databases .

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